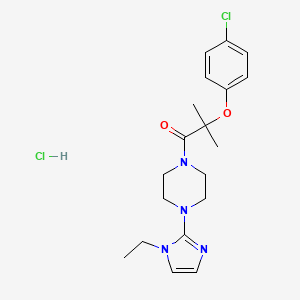
2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride typically involves several steps:
Formation of the imidazole ring: : Starting with the condensation of ethylamine with a suitable precursor.
Piperazine incorporation: : Introducing piperazine into the imidazole derivative.
Attachment of the chlorophenoxy group: : Through a substitution reaction, often facilitated by a base.
Final assembly: : Connecting the resulting intermediate with a chlorophenoxy compound under controlled conditions.
Hydrochloride formation: : The final product is obtained as a hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
Industrial-scale production involves optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous-flow reactors might be used to ensure high yield and purity. Scaling up typically requires robust purification processes like crystallization or column chromatography to isolate the target compound.
化学反应分析
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride can undergo:
Substitution reactions: : Given the presence of the chlorophenoxy group.
Redox reactions: : Potential reduction or oxidation of the imidazole and piperazine rings.
Hydrolysis: : Particularly in acidic or basic conditions, affecting the ester linkages.
Common Reagents and Conditions
Substitution: : Sodium or potassium hydroxide as bases.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Oxidation: : Chromium trioxide or other strong oxidizing agents.
Major Products
Substitution: : Variants with different functional groups replacing the chlorine.
Reduction: : Amine derivatives if nitro groups are present.
Oxidation: : Ketones or aldehydes depending on the degree of oxidation.
科学研究应用
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride finds use in several areas:
Chemistry: : As a precursor or intermediate in complex organic syntheses.
Biology: : Potential probe for studying biochemical pathways involving imidazole and piperazine rings.
Medicine: : Investigation into its pharmacological properties as a potential therapeutic agent.
Industry: : May serve as a template for developing novel materials or chemical processes.
作用机制
The compound interacts with biological molecules through its multiple functional groups:
Imidazole ring: : May bind to enzyme active sites or metal ions.
Piperazine ring: : Enhances its solubility and bioavailability.
Chlorophenoxy group: : Potentially affects membrane permeability or acts as a pharmacophore.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride.
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-1-yl)piperidin-1-yl)-2-methylpropan-1-one hydrochloride.
Uniqueness
The unique combination of imidazole and piperazine moieties.
Specific substituents like the 4-chlorophenoxy group enhance its distinct reactivity and potential bioactivity.
Would you like to dive deeper into any specific section, or explore another topic altogether?
生物活性
The compound 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic derivative notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and experimental data.
Chemical Structure and Properties
The molecular structure of the compound features a chlorophenoxy group and an imidazole-containing piperazine moiety, which are critical for its biological activity. The presence of these functional groups suggests a potential for interaction with various biological targets.
Antitumor Activity
Recent studies have highlighted the antiproliferative effects of related imidazole derivatives on cancer cell lines. For instance, a study involving a similar compound demonstrated significant antiproliferative activity against three cancer cell lines (A549, SGC-7901, and HeLa), with IC50 values indicating potent efficacy compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .
Table 1: Antiproliferative Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |
|---|---|---|---|
| 4f | A549 | 18.53 | Comparable |
| 4f | SGC-7901 | 15.30 | More potent |
| 4f | HeLa | 12.45 | Significantly more potent |
The selectivity index of compound 4f was reported to be significantly higher in normal cells compared to tumor cells, suggesting a favorable therapeutic window .
Case Studies
In a recent case study evaluating the effects of the compound on HeLa cells, treatment with 4f resulted in a 68.2% apoptosis rate , significantly higher than the control treatment with 5-FU, which had a rate of 39.6% . This indicates that compounds structurally related to This compound could serve as promising candidates for further development as antitumor agents.
Additional Biological Activities
Beyond its antitumor potential, related imidazole compounds have exhibited various biological activities, including antibacterial properties and effects on neurotransmitter systems. The imidazole ring is known for its role in modulating biological pathways, which may contribute to the diverse pharmacological profiles observed .
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2.ClH/c1-4-22-10-9-21-18(22)24-13-11-23(12-14-24)17(25)19(2,3)26-16-7-5-15(20)6-8-16;/h5-10H,4,11-14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRKCHLHYWPJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














